molecular formula C20H20ClNO2 B2965037 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide CAS No. 2034305-12-7

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide

Cat. No.: B2965037
CAS No.: 2034305-12-7
M. Wt: 341.84
InChI Key: LSWCOBRJCDIWAM-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide is a synthetic benzofuran derivative offered for investigative purposes in biochemical and pharmacological research. Compounds featuring the benzofuran scaffold are of significant scientific interest due to their presence in a diverse range of biologically active molecules. Research into structurally related benzofuran compounds has indicated potential interactions with central nervous system targets, including studies on compounds that act as monoaminergic activity enhancers or exhibit affinity for receptors such as the sigma receptor . Furthermore, the propanamide moiety is a functional group of high interest in medicinal chemistry, often explored for its role in modulating interactions with various enzyme and receptor systems, including potential activity at the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) as seen in other propanamide derivatives . This specific compound, with its unique hybrid structure combining benzofuran and chlorophenyl-propanamide groups, may serve as a valuable chemical tool for researchers studying neurochemical pathways, receptor binding dynamics, and structure-activity relationships (SAR). It is intended for use in strictly controlled laboratory settings to advance the understanding of novel synthetic compounds.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-14(11-18-13-16-6-2-3-8-19(16)24-18)22-20(23)10-9-15-5-4-7-17(21)12-15/h2-8,12-14H,9-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWCOBRJCDIWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted synthesis (MWI) to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Variations in Propanamide Derivatives

Compound Name Heterocycle Substituent Position Key Features Reference
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide Benzofuran 3-chlorophenyl Rigid bicyclic core
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole 3-chlorophenyl Thiazole ring enhances electronegativity
N-[1-(Furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide Furan 4-methoxyphenyl Smaller heterocycle; electron-donating group
  • Benzothiazole vs. This could alter target selectivity compared to the benzofuran-containing compound .
  • Furan vs. Benzofuran : The furan analog () has a smaller, less rigid heterocycle, which may reduce steric hindrance but decrease aromatic stacking interactions. The 4-methoxyphenyl group (electron-donating) contrasts with the 3-chlorophenyl (electron-withdrawing), affecting solubility and receptor binding .

Substituent Position and Electronic Effects

Table 2: Impact of Substituent Position on Propanamide Derivatives

Compound Name Substituent Position Biological Relevance (Inferred) Reference
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide 4-chlorophenyl Enhanced lipophilicity; potential CNS activity
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-chlorophenyl Improved metabolic stability
  • 3-Chlorophenyl vs. 4-Chlorophenyl : The 3-chlorophenyl group in the target compound may create a meta-substitution effect, influencing electronic distribution and steric interactions. In contrast, 4-chlorophenyl derivatives () exhibit para-substitution, which could optimize interactions with planar binding pockets .

Pharmacological Activity Comparisons

Table 3: Pharmacological Data for Selected Propanamides

Compound Name Biological Activity Assay System Key Finding Reference
N-(3-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Neuroprotection SH-SY5Y cell line Reduced 6-OHDA-induced toxicity
2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3s) Not explicitly stated Synthetic yield: 33% Moderate purity (LC/MS: 57%)
  • Neuroprotective Effects : Compounds like N-(3-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () demonstrate neuroprotection in dopaminergic neurons, suggesting that the 3-chlorophenyl-propanamide scaffold may have inherent activity in mitigating oxidative stress .
  • Synthetic Feasibility : The target compound’s structural complexity (benzofuran and propan-2-yl groups) may result in lower synthetic yields compared to simpler analogs like 3s (33% yield, ) .

Physicochemical Properties

Table 4: Molecular Properties of Selected Compounds

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Reference
This compound ~357.8 ~3.5 3 (amide, ether) -
N-[1-(Furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide 287.35 ~2.8 3 (amide, ether)
N-(3-Chlorophenyl)-2-(piperazin-1-yl)propanamide 267.75 ~1.9 4 (amide, amines)

    Biological Activity

    N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3-chlorophenyl)propanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula for this compound is C18H20ClN O, with a molecular weight of approximately 303.81 g/mol. The compound features a benzofuran moiety, a propanamide group, and a chlorophenyl substituent, which contribute to its biological properties.

    Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

    • Anticancer activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, possibly through the induction of apoptosis.
    • Anti-inflammatory effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

    Case Studies and Research Findings

    • Anticancer Activity : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated an IC50 value comparable to established chemotherapeutic agents, indicating significant potential for cancer treatment .
    • Anti-inflammatory Properties : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its utility in inflammatory diseases .
    • Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for its therapeutic application .

    Data Table: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AnticancerSignificant cytotoxicity
    Anti-inflammatoryReduced cytokine production
    PharmacokineticsFavorable absorption

    Q & A

    Q. Core Modifications :

    • Replace the benzofuran ring with thiophene or indole analogs to assess electronic effects on target binding .
    • Vary the 3-chlorophenyl group (e.g., 4-fluoro or 2-methyl substitutions) to probe steric/electronic contributions.

    Functional Assays : Test analogs in target-specific assays (e.g., PARP1 inhibition using recombinant enzyme assays; IC50 determination via fluorescence-based NAD+ depletion) .

    Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data of target proteins to prioritize analogs .

    Q. What experimental strategies are effective for resolving contradictions in biological data (e.g., inconsistent IC50 values across studies)?

    • Methodological Answer :
    • Standardize Assay Conditions : Ensure consistent cell lines (e.g., A549 for cytotoxicity), passage numbers, and assay buffers (e.g., ATP levels in kinase assays) .
    • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
    • Orthogonal Validation : Confirm activity using multiple methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

    Q. How can in vivo efficacy and pharmacokinetic (PK) properties be evaluated for this compound?

    • Methodological Answer :

    Animal Models : Administer the compound (oral/IP/IV) in rodent models of disease (e.g., xenografts for oncology targets) .

    Q. PK Parameters :

    • Bioavailability : Calculate using AUC(oral)/AUC(IV) ratios.
    • Half-life : Collect plasma samples at intervals (0.5–24 hrs) and quantify via LC-MS/MS.
    • Metabolite Identification : Use liver microsomes + NADPH to simulate Phase I metabolism; analyze metabolites via HRMS .

    Q. What computational tools are recommended for predicting off-target interactions or toxicity risks?

    • Methodological Answer :
    • Off-Target Profiling : Use SwissTargetPrediction or ChEMBL databases to identify potential secondary targets .
    • Toxicity Prediction :
    • ADMETlab 2.0 : Predict hepatotoxicity, hERG inhibition, and mutagenicity.
    • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

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